molecular formula C16H15F3N2O2 B1429477 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester CAS No. 1311278-97-3

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester

Cat. No.: B1429477
CAS No.: 1311278-97-3
M. Wt: 324.3 g/mol
InChI Key: MLWZMCVKBZSBDR-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, as well as a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the dimethylamino and trifluoromethyl groups through a series of substitution reactions. The benzoic acid methyl ester moiety can be introduced via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester include other pyridine derivatives with different substituents, such as:

  • 3-(2-Dimethylamino-5-chloropyridin-3-yl)-benzoic acid methyl ester
  • 3-(2-Dimethylamino-5-methylpyridin-3-yl)-benzoic acid methyl ester

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications where these properties are advantageous, such as in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-21(2)14-13(8-12(9-20-14)16(17,18)19)10-5-4-6-11(7-10)15(22)23-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWZMCVKBZSBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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